2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy functional groups
Mechanism of Action
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxy-5-methoxybenzaldehyde. The process can be summarized as follows:
Bromination: 4-Hydroxy-5-methoxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly employed reducing agents.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: The major product is 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzoic acid.
Reduction: The major product is 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the biological activity of halogenated benzaldehyde derivatives.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
- 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
- 2-Bromo-3-chloro-5-hydroxybenzaldehyde
Comparison: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is unique due to the specific positions of the bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOHSCYWUXNDDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294312 |
Source
|
Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-83-4 |
Source
|
Record name | NSC95791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.